
6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H22BrN3O4 and its molecular weight is 568.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Computational Analysis
A foundational aspect of this compound's applications lies in its synthesis and the computational analysis of its structure. Researchers have developed novel methods for synthesizing compounds with similar structural frameworks, utilizing halo-reagents for the creation of binary compounds with potential antioxidant and antitumor activities. These studies involve detailed spectral and elemental analyses, alongside density functional theory (DFT) computations to explore their geometrical isomers and confirm structural hypotheses (Hassanien, Abd El-Ghani, & Elbana, 2022).
Biological Applications
Biological applications of compounds structurally related to the one have been a significant area of interest. Their antimicrobial and antitumor potentials have been evaluated through various in vitro studies. For instance, derivatives have been synthesized for their potent antimicrobial activity against a range of microorganisms, suggesting potential applications in developing new therapeutic agents (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019). Another study focused on synthesizing quinoline-pyrazoline-based compounds to explore their antimicrobial properties, aiming at combating resistant bacterial strains (Ansari & Khan, 2017).
Sensor Development
The compound's structural motif has been utilized in developing sensors for detecting specific ions in environmental samples. A quinoline appended pyrazoline derivative was synthesized as a sensor with high selectivity and sensitivity towards Ni2+ ions, demonstrating applications in environmental monitoring and live cell imaging (Subashini, Shankar, Arasakumar, & Mohan, 2017).
Antimicrobial and Antimalarial Evaluations
Further extending its biomedical applications, synthesized derivatives have been screened for their antimicrobial and antimalarial activities. This exploration offers insights into developing novel therapeutic agents capable of addressing resistant strains of microorganisms and malaria (Sarveswari, Vijayakumar, Siva, & Priya, 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-methoxybenzoyl chloride, which is then reacted with furan-2-carbaldehyde to form the second intermediate, 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. The third intermediate, 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, is then synthesized by reacting 6-bromo-4-phenylquinolin-2(1H)-one with hydrazine hydrate and acetic acid. Finally, the three intermediates are combined to form the target compound.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "furan-2-carbaldehyde", "hydrazine hydrate", "acetic acid", "6-bromo-4-phenylquinolin-2(1H)-one", "triethylamine", "sodium bicarbonate", "ethyl acetate", "hexane" ], "Reaction": [ "Synthesis of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is reacted with thionyl chloride in the presence of triethylamine to form 4-methoxybenzoyl chloride.", "Synthesis of 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde: 4-methoxybenzoyl chloride is reacted with furan-2-carbaldehyde in the presence of triethylamine to form 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde.", "Synthesis of 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: 6-bromo-4-phenylquinolin-2(1H)-one is reacted with hydrazine hydrate and acetic acid to form 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "Synthesis of the target compound: 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde and 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one are combined in the presence of sodium bicarbonate and ethyl acetate. The resulting mixture is then extracted with hexane to obtain the target compound." ] } | |
CAS番号 |
202821-43-0 |
分子式 |
C30H22BrN3O4 |
分子量 |
568.427 |
IUPAC名 |
6-bromo-3-[3-(furan-2-yl)-2-(4-methoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H22BrN3O4/c1-37-21-12-9-19(10-13-21)30(36)34-25(26-8-5-15-38-26)17-24(33-34)28-27(18-6-3-2-4-7-18)22-16-20(31)11-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) |
InChIキー |
DTXWFKLCCHCKRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



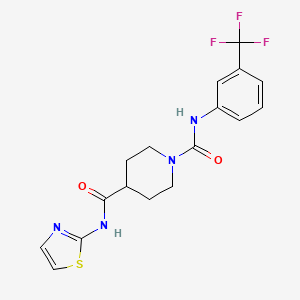
![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)
![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)
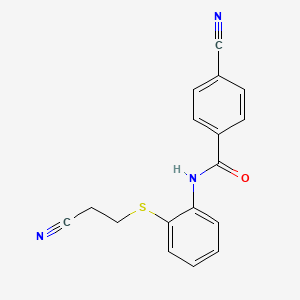
![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)
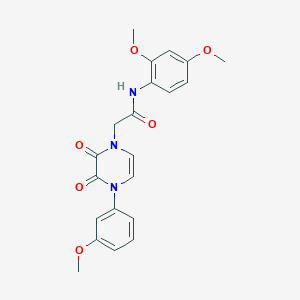
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)

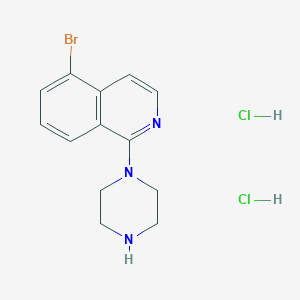

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
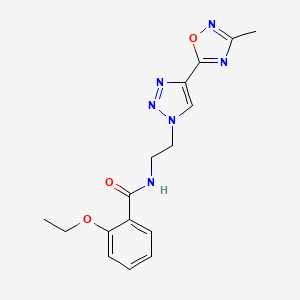
![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)